
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a furan ring substituted with cyclopropyl and dimethyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures that the industrial process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-cyclopropyl-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and cyclopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: This compound shares structural similarities with N-cyclopropyl-2,5-dimethylfuran-3-carboxamide but contains an isoxazole ring instead of a furan ring.
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide: This derivative features a hydroxypropyl group, which imparts different chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of a furan ring with cyclopropyl and dimethyl substitutions.
Biological Activity
N-Cyclopropyl-2,5-dimethylfuran-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring and a cyclopropyl group, which are critical for its interaction with biological targets. Its molecular formula is C11H13N with a molecular weight of approximately 175.23 g/mol. The presence of the carboxamide functional group contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring and cyclopropyl group facilitate binding to active sites on enzymes or receptors, modulating their activity. This compound may also influence cellular processes such as gene expression and metabolic regulation through its involvement in signaling pathways.
Antiparasitic Activity
Research has indicated that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown it to be a potent inhibitor with a pIC50 value of 6.4, demonstrating over 100-fold selectivity against human MRC-5 cells .
Antimalarial Activity
Cyclopropyl carboxamides, including this compound, have been identified as effective inhibitors of Plasmodium falciparum, the malaria parasite. They demonstrate oral efficacy in mouse models and exhibit low cytotoxicity against mammalian cell lines. The IC50 values for various strains of P. falciparum range from 76 to 164 nM, indicating robust antimalarial potential .
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that modifications to the cyclopropyl and furan moieties significantly affect biological potency. For instance:
Compound Modification | pIC50 Value | Selectivity |
---|---|---|
Cyclopropyl substitution | 6.4 | 100-fold over MRC-5 |
Furan ring alterations | Varies | Varies |
These modifications highlight the importance of hydrophobicity and steric factors in enhancing the compound's biological activity .
Case Studies
- Chagas Disease : In a study assessing various derivatives for T. cruzi inhibition, this compound was among the most potent compounds identified, showcasing its potential as a lead structure for drug development against Chagas disease .
- Malaria : A series of cyclopropyl carboxamides were tested against multiple strains of P. falciparum, revealing that modifications similar to those in this compound could lead to compounds with significantly improved potency and safety profiles .
Properties
IUPAC Name |
N-cyclopropyl-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYJMLBBMJPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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